![molecular formula C9H12O2 B14457620 methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 72203-34-0](/img/structure/B14457620.png)
methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2R,4R)-bicyclo[221]hept-5-ene-2-carboxylate is a chemical compound with a unique bicyclic structure This compound is characterized by its rigid bicyclo[221]heptane framework, which is commonly found in various natural products and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. In this process, a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with methyl acrylate under thermal conditions to yield the desired product. The reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate the formation of the bicyclic system.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient heat transfer and reaction control. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The double bond in the bicyclic structure can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives using reagents like ammonia or amines.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: LiAlH4 and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Ammonia, primary amines, and secondary amines are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, esters
Applications De Recherche Scientifique
Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound’s derivatives are used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.
Medicine: Some derivatives exhibit biological activity and are investigated for their potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other materials with unique mechanical properties.
Mécanisme D'action
The mechanism of action of methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate depends on its specific application. In biological systems, its derivatives may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. The rigid bicyclic structure allows for precise interactions with molecular targets, enhancing its specificity and potency.
Comparaison Avec Des Composés Similaires
Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds, such as:
Methyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate: This is a stereoisomer with different spatial arrangement, leading to distinct chemical and biological properties.
Methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate: This compound has an acetamido group instead of a simple ester, which can alter its reactivity and applications.
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: This compound has a different substitution pattern and additional functional groups, leading to varied chemical behavior.
These comparisons highlight the uniqueness of methyl (1R,2R,4R)-bicyclo[22
Propriétés
Numéro CAS |
72203-34-0 |
|---|---|
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3/t6-,7+,8-/m1/s1 |
Clé InChI |
RMAZRAQKPTXZNL-GJMOJQLCSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@H]2C[C@@H]1C=C2 |
SMILES canonique |
COC(=O)C1CC2CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)

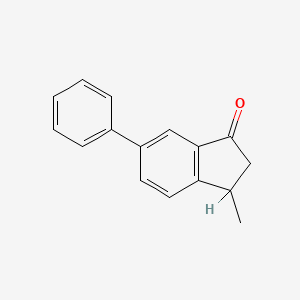
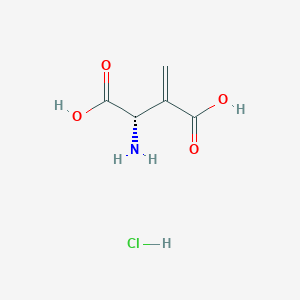

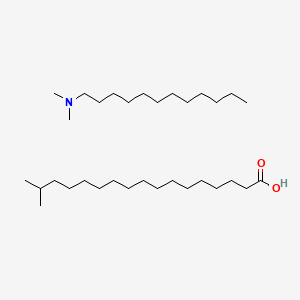
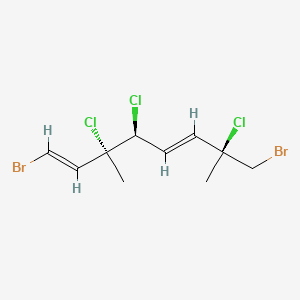
![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)

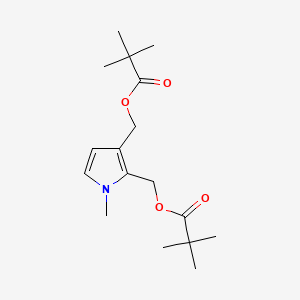

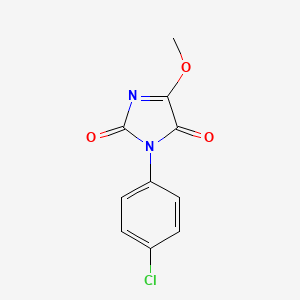
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)
